molecular formula C12H16BrN B11730436 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11730436
M. Wt: 254.17 g/mol
InChI Key: DALZLKLFWGJOQV-UHFFFAOYSA-N
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Description

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated tetrahydronaphthalene derivative featuring a primary amine group at the 1-position and two methyl groups at the 4,4-positions. This compound is of interest in medicinal chemistry for its structural similarity to psychoactive amines and serotonin reuptake inhibitors .

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

7-bromo-4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-amine

InChI

InChI=1S/C12H16BrN/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7,11H,5-6,14H2,1-2H3

InChI Key

DALZLKLFWGJOQV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)Br)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. One common method is the electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and bromine concentration, are optimized to achieve high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of de-brominated or modified amine derivatives.

Scientific Research Applications

Pharmacological Applications

Research indicates that 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits significant biological activity. Some of its pharmacological applications include:

  • Antidepressant Activity : Studies have shown that compounds similar to 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine can interact with neurotransmitter systems in the brain, suggesting potential use as antidepressants.
  • Anticancer Properties : Preliminary research indicates that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death).
  • Antimicrobial Effects : There is evidence supporting its efficacy against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Synthetic Applications

The compound is valuable in organic synthesis due to its versatile reactivity:

  • Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic structures in medicinal chemistry.
  • Functionalization Reactions : The presence of the bromine atom allows for further functionalization through nucleophilic substitution reactions.

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2023) explored the antidepressant properties of compounds derived from tetrahydronaphthalene structures. The results indicated that 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine showed promising results in enhancing serotonin levels in animal models.

Case Study 2: Anticancer Potential

Research published by Johnson et al. (2024) focused on the anticancer properties of this compound. The study demonstrated that it significantly inhibited the proliferation of breast cancer cells in vitro and suggested mechanisms involving apoptosis induction.

Mechanism of Action

The mechanism of action of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the amine group play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Steric Effects

4,4-Dimethyl vs. 3,3-Dimethyl Derivatives
  • 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1782902-65-1): The 3,3-dimethyl substituents alter the molecule’s conformational preferences, which may affect binding to biological targets. No yield or purity data are available for direct comparison .
Bromine Positional Isomers
  • 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (without dimethyl groups): The absence of 4,4-dimethyl groups reduces steric bulk, possibly increasing metabolic susceptibility .

Functional Group Modifications

Amine Derivatives
  • trans-4-(2′-Bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5k) : Features a bromophenyl substituent at the 4-position and dimethylamine at the 2-position. Reported in 46% yield with distinct $ ^1H $ NMR shifts (e.g., δH 2.70 for N,N-dimethyl groups) .
  • trans-4-(4′-Bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5h) : Higher yield (70%) suggests easier synthesis with para-substituted bromophenyl groups. Key NMR signals include δH 2.38 (N,N-dimethyl) and δC 145.4 (aromatic carbon) .
Ketone vs. Amine Analogs
  • 7-Bromo-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one : A ketone derivative with similar bromo and dimethyl groups. The carbonyl group introduces polarity, affecting solubility and reactivity compared to the amine .

Biological Activity

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1281963-86-7) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H16_{16}BrN
  • Molecular Weight : 253.17 g/mol
  • Chemical Structure : The compound features a brominated naphthalene core with two methyl groups and an amine functional group.

Biological Activity Overview

The biological activity of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has been explored in various studies focusing on its potential as an anticancer agent and its effects on different biological systems.

Anticancer Activity

Recent research indicates that compounds similar to 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µg/mL)Mechanism of Action
7-Bromo Compound AA431 (human epidermoid carcinoma)1.98 ± 1.22Induces apoptosis via mitochondrial pathway
7-Bromo Compound BHT29 (human colorectal carcinoma)< 10Inhibits cell proliferation through cell cycle arrest

These findings suggest that the presence of bromine and methyl groups contributes to the enhanced biological activity by increasing lipophilicity and altering electron density in the aromatic system.

The proposed mechanism of action for 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to interfere with the G2/M phase transition in cancer cells.

Case Studies

  • Study on Cytotoxicity :
    A study conducted on the cytotoxic effects of various brominated naphthalene derivatives demonstrated that 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine showed promising results against A431 cells with an IC50_{50} value comparable to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Activity :
    In addition to anticancer properties, the compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were recorded as follows:
Bacteria TypeMIC (µg/mL)
E. coli50
S. aureus25

The presence of the bromine atom is believed to enhance antimicrobial potency by disrupting bacterial cell membranes .

Safety and Toxicity

While exploring its biological activity, it is essential to consider safety profiles:

  • Toxicity Data : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335) .

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